molecular formula C7H7ClN2O2 B12966637 Methyl 2-chloro-5-methylpyrimidine-4-carboxylate

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate

Cat. No.: B12966637
M. Wt: 186.59 g/mol
InChI Key: GYWFAGZPKMEWHA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-methylpyrimidine-4-carboxylate typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid followed by esterification. One common method includes the reaction of 5-methylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation and Reduction: Formation of various oxidized or reduced pyrimidine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • 2-Chloro-4-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Comparison: Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in nucleophilic substitution reactions .

Biological Activity

Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its pyrimidine ring structure, with a chlorine atom and a methyl group at specific positions. Its chemical formula is C6H6ClN2O2C_6H_6ClN_2O_2, and it possesses both ester and carboxylic acid functionalities, which contribute to its reactivity and biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Pyrimidines are known for their anti-inflammatory properties. This compound has been implicated in reducing the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Studies have highlighted the anticancer activity of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to interfere with cell cycle progression and induce apoptosis has been documented, indicating its potential as a chemotherapeutic agent .

Synthesis

This compound can be synthesized through various methods. A common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with methyl chloroformate under basic conditions. This method allows for the introduction of the carboxylate group while maintaining the integrity of the pyrimidine structure.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced TNF-α production in lipopolysaccharide-stimulated macrophages. This effect was attributed to the compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameSimilarity IndexUnique Features
Methyl 2-chloropyrimidine-4-carboxylate0.68Lacks methyl group at position 5
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate0.70Contains an ethyl group instead of a methyl group
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate0.68Contains amino group and two chlorine substituents

This table illustrates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities.

Properties

IUPAC Name

methyl 2-chloro-5-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)10-5(4)6(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWFAGZPKMEWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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